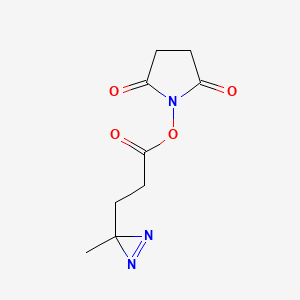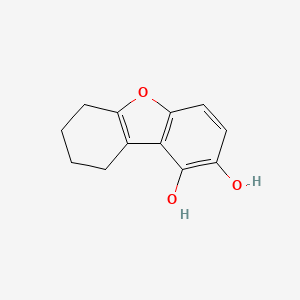
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.225 It is a derivative of dibenzofuran, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a tetrahydro structure at the 6,7,8,9 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydrodibenzofuran-1,2-diol typically involves the reduction of dibenzofuran derivatives. One common method includes the catalytic hydrogenation of dibenzofuran in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions often involve moderate temperatures and pressures to achieve the desired tetrahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of dibenzofuran-2,3-dione or dibenzofuran-2,3-dicarboxylic acid.
Reduction: Formation of fully saturated dibenzofuran derivatives.
Substitution: Formation of halogenated or nitrated dibenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetrahydrodibenzofuran-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound without the tetrahydro and hydroxyl modifications.
2,3-Dihydroxy-dibenzofuran: Similar structure but lacks the tetrahydro modification.
6,7,8,9-Tetrahydro-dibenzofuran: Lacks the hydroxyl groups at the 2 and 3 positions.
Uniqueness
6,7,8,9-Tetrahydrodibenzofuran-1,2-diol is unique due to the combination of tetrahydro and dihydroxy modifications, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other dibenzofuran derivatives.
Eigenschaften
CAS-Nummer |
123558-80-5 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.225 |
IUPAC-Name |
6,7,8,9-tetrahydrodibenzofuran-1,2-diol |
InChI |
InChI=1S/C12H12O3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h5-6,13-14H,1-4H2 |
InChI-Schlüssel |
RNDHOMFQVWNJQM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3O)O |
Synonyme |
2,3-Dibenzofurandiol, 6,7,8,9-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


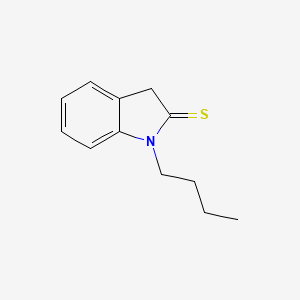
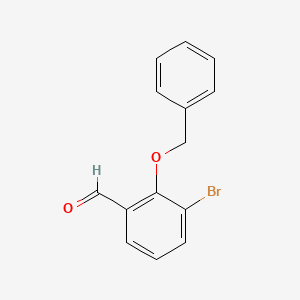
![(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B571350.png)
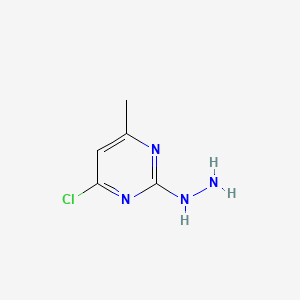
![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)
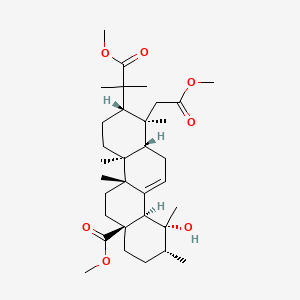
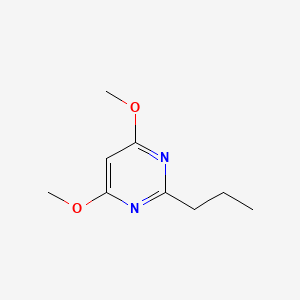
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/new.no-structure.jpg)
![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)

